![molecular formula C8H17NOS B1455381 [4-(Ethylsulfanyl)oxan-4-yl]methanamine CAS No. 1354952-44-5](/img/structure/B1455381.png)

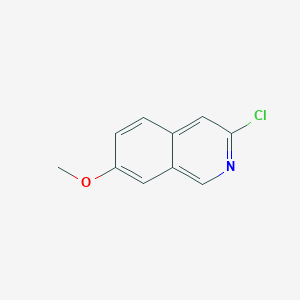

[4-(Ethylsulfanyl)oxan-4-yl]methanamine

Übersicht

Beschreibung

Molecular Structure Analysis

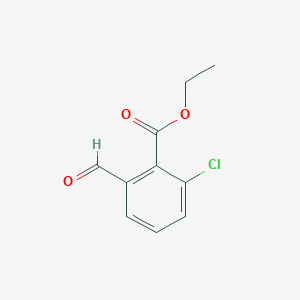

The InChI code for “[4-(Ethylsulfanyl)oxan-4-yl]methanamine” is 1S/C8H17NOS/c1-2-11-8(7-9)3-5-10-6-4-8/h2-7,9H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis

“[4-(Ethylsulfanyl)oxan-4-yl]methanamine” is a liquid at room temperature . More detailed physical and chemical properties like melting point, boiling point, and density were not available in the search results.Wissenschaftliche Forschungsanwendungen

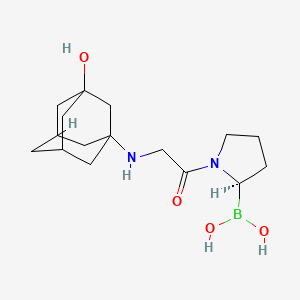

Cytochrome P450 Enzyme Inhibitors

Cytochrome P450 (CYP) enzymes play a crucial role in the metabolism of many small-molecule drugs, and the inhibition of these enzymes is a critical aspect of drug development and pharmacokinetic studies. Chemical inhibitors of these enzymes can help in understanding drug-drug interactions and in the development of new therapeutic agents. Research has identified selective inhibitors for various CYP isoforms, indicating the importance of these inhibitors in deciphering the involvement of specific isoforms in drug metabolism (Khojasteh et al., 2011).

Methionine Metabolism

Methionine plays a vital role in various biological functions, including protein synthesis and as a component of antioxidant systems. Understanding the transport proteins relevant for methionine absorption in the gastrointestinal tract is crucial for optimizing metabolism and health. This research highlights the importance of methionine and its supplements in human and animal health, providing insights into the efficient handling and absorption of this essential amino acid (Mastrototaro et al., 2016).

Methanotrophs for Value Generation from Methane

Methanotrophs, bacteria capable of using methane as their sole carbon source, present a vast potential for biotechnological applications. These include the generation of single-cell protein, biopolymers, and various metabolites such as methanol and organic acids, utilizing methane. Methanotrophs could be genetically engineered to produce new compounds, offering a promising approach to generate value while mitigating greenhouse gas emissions. This area of research demonstrates the potential of methanotrophs in environmental science and technology, including applications in bioremediation and the generation of renewable energy sources (Strong et al., 2015).

Safety And Hazards

The safety information available indicates that “[4-(Ethylsulfanyl)oxan-4-yl]methanamine” is potentially dangerous. It has hazard statements including H302, H312, H315, H318, H332, and H335 . These codes indicate various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Eigenschaften

IUPAC Name |

(4-ethylsulfanyloxan-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NOS/c1-2-11-8(7-9)3-5-10-6-4-8/h2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNJTEJEDRUTIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1(CCOCC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Ethylsulfanyl)oxan-4-yl]methanamine | |

Retrosynthesis Analysis

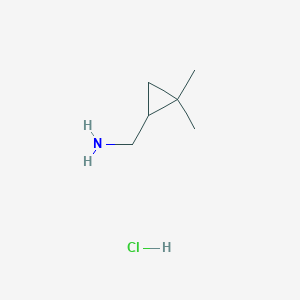

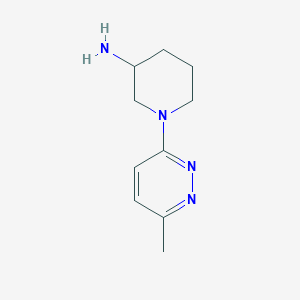

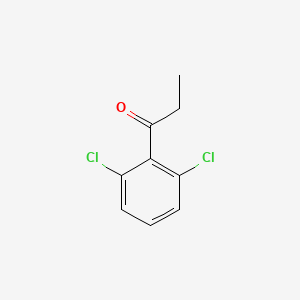

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1455321.png)